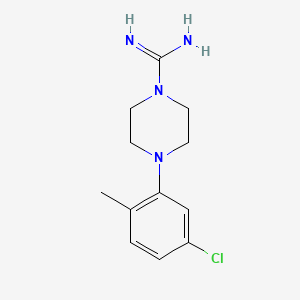

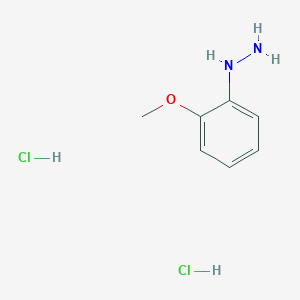

4-(5-Chloro-2-methylphenyl)piperazine-1-carboximidamide

Übersicht

Beschreibung

“4-(5-Chloro-2-methylphenyl)piperazine-1-carboximidamide” is a chemical compound with the linear formula C11H15ClN2 . It has a molecular weight of 210.71 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-(5-Chloro-2-methylphenyl)piperazine-1-carboximidamide”, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Wissenschaftliche Forschungsanwendungen

DNA Interaction and Cellular Imaging

Piperazine derivatives, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. These compounds have been utilized in cellular biology for chromosomal and nuclear staining, flow cytometry, and analysis of plant chromosomes due to their ability to penetrate cells and bind DNA selectively. Such compounds are essential in studying cellular structures and functions, facilitating the investigation of genetic material within various research settings (Issar & Kakkar, 2013).

Pharmacological Applications

Piperazine derivatives exhibit a wide range of pharmacological activities, including acting as antipsychotic, antidepressant, and anti-inflammatory agents. Modifications in the piperazine structure can lead to significant differences in medicinal potential, indicating their versatility in drug development. The structural flexibility of piperazine rings allows for the design of molecules targeting various diseases, underscoring their importance in the rational design of new therapeutic agents (Rathi et al., 2016).

Anti-Mycobacterial Activity

Recent studies have highlighted the potential of piperazine analogues in combating Mycobacterium tuberculosis, including drug-resistant strains. The structural framework of piperazine is critical in developing potent anti-TB molecules, with several compounds demonstrating significant activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) tuberculosis strains. This area of research is particularly promising for medicinal chemists aiming to design safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Receptor Binding and Pharmacophore Studies

The study of arylcycloalkylamines, including phenyl piperidines and piperazines, has revealed their importance as pharmacophoric groups in antipsychotic agents. Understanding the contributions of various pharmacophoric groups to the potency and selectivity of compounds at D2-like receptors can guide the synthesis of more effective drugs for neuropsychiatric disorders (Sikazwe et al., 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(5-chloro-2-methylphenyl)piperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN4/c1-9-2-3-10(13)8-11(9)16-4-6-17(7-5-16)12(14)15/h2-3,8H,4-7H2,1H3,(H3,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAFSILCUKKTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Chloro-2-methylphenyl)piperazine-1-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463470.png)

![[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1463474.png)

![tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1463477.png)

![2-{3-[(2-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B1463486.png)

![2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid](/img/structure/B1463487.png)